6-METHYL-3-PYRIDOYL-2-PYRROLIDINONE

Vue d'ensemble

Description

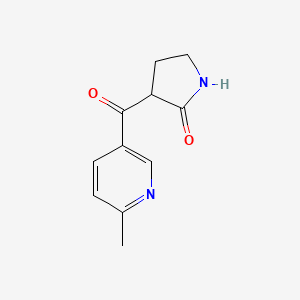

6-METHYL-3-PYRIDOYL-2-PYRROLIDINONE is a chemical compound with the molecular formula C11H12N2O2. It is a derivative of pyrrolidin-2-one, which is a common structural motif in many natural products and synthetic compounds. This compound is known for its diverse functional properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-METHYL-3-PYRIDOYL-2-PYRROLIDINONE typically involves the reaction of 6-methylpyridine-3-carboxylic acid with pyrrolidin-2-one under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the pyrrolidin-2-one .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 6-METHYL-3-PYRIDOYL-2-PYRROLIDINONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophilic reagents like bromine or iodine can be used for halogenation reactions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Halogenated pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound serves as a versatile scaffold in drug discovery. Its derivatives have been studied for their potential therapeutic effects against various diseases, including cancer and metabolic disorders.

- Anticancer Activity : Recent studies have demonstrated that pyrrolidine derivatives can inhibit specific receptors and enzymes involved in cancer progression. For instance, compounds derived from 6-methyl-3-pyridoyl-2-pyrrolidinone have shown promising results in blocking cancer cell proliferation by targeting the retinoic acid-related orphan receptor γ (RORγt) .

- Metabolic Disorders : Research indicates that certain derivatives can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and lipid levels. Compounds derived from this scaffold have displayed effective modulation of glucose and triglyceride levels in diabetic models .

Neuropharmacology

This compound has also been investigated for its neuroprotective properties. Studies suggest that it may possess anticonvulsant activity, making it a candidate for treating epilepsy. In animal models, certain derivatives exhibited significant efficacy in preventing seizures by blocking sodium channels more effectively than traditional anticonvulsants like phenytoin .

Industrial Applications

The compound's unique properties extend beyond medicinal uses into various industrial applications:

Solvent Applications

This compound can be utilized as a solvent in chemical processes due to its polar aprotic nature. This makes it suitable for applications in:

- Petrochemical Processing : It can facilitate the extraction of valuable compounds from crude oil.

- Polymer Production : The compound is involved in synthesizing polymers, particularly those used in membranes and coatings .

Chemical Intermediates

The compound serves as an intermediate in synthesizing other chemicals, including pharmaceuticals and agrochemicals. Its derivatives are often used to create more complex molecules required in various formulations .

Case Studies

Mécanisme D'action

The mechanism of action of 6-METHYL-3-PYRIDOYL-2-PYRROLIDINONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparaison Avec Des Composés Similaires

Pyrrolidin-2-one: A parent compound with similar structural features.

6-Methylpyridine-3-carboxylic acid: A precursor in the synthesis of 6-METHYL-3-PYRIDOYL-2-PYRROLIDINONE.

3-Iodopyrroles: Compounds with similar reactivity and synthetic applications.

Uniqueness: this compound is unique due to its combined structural features of pyrrolidin-2-one and 6-methylpyridine-3-carboxylic acid, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in multiple scientific fields highlight its versatility and importance.

Activité Biologique

6-Methyl-3-pyridoyl-2-pyrrolidinone (CAS No. 1076198-57-6) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antimicrobial properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a unique structure that combines a pyridine ring with a pyrrolidinone moiety. Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of approximately 204.23 g/mol. The structural features contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including neurotransmitter receptors and enzymes involved in various biochemical pathways. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic applications in neurological disorders.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes related to bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Neuroprotective Effects : It shows potential in protecting neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly against oxidative stress-induced neuronal damage. In vitro studies have shown that it can reduce cell death in neuronal cultures exposed to neurotoxic agents.

Data Table: Biological Activity Summary

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Neuroprotective | Reduces oxidative stress-induced apoptosis in neuronal cells | |

| Enzyme Interaction | Potential inhibition of bacterial enzymes involved in cell wall synthesis |

Case Studies

-

Neuroprotection Study :

A study conducted on neuronal cell cultures indicated that treatment with this compound significantly reduced apoptosis rates when exposed to oxidative stressors. The results suggest its potential as a therapeutic agent in neurodegenerative conditions such as Alzheimer's disease. -

Antimicrobial Efficacy :

Another investigation evaluated the antimicrobial effects of the compound against multiple strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that it exhibited a dose-dependent inhibition of bacterial growth, highlighting its potential as an alternative antimicrobial agent.

Propriétés

IUPAC Name |

3-(6-methylpyridine-3-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-2-3-8(6-13-7)10(14)9-4-5-12-11(9)15/h2-3,6,9H,4-5H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZKFUUXODAZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662119 | |

| Record name | 3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-57-6 | |

| Record name | 3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.